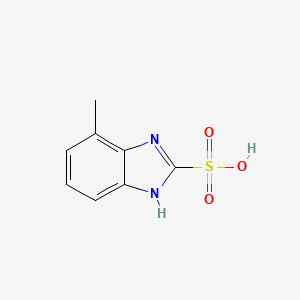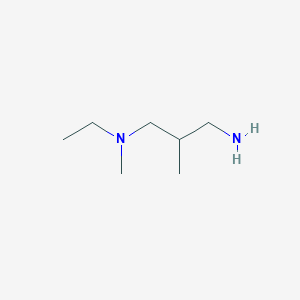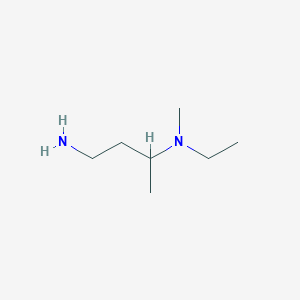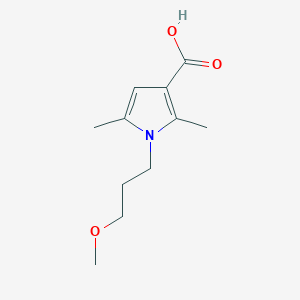
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is an organic compound with the following chemical formula: C₁₂H₁₂FNO₂ . It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing a bicyclic ring system. The indole scaffold has garnered attention from organic and medicinal chemists due to its resemblance to various protein structures and its diverse pharmacological activities .
Synthesis Analysis
Indole derivatives can be synthesized using various classical and advanced methods. One-pot synthesis is an efficient approach in synthetic organic chemistry and has been employed to create some indole compounds. Researchers have explored indole derivatives as potential anti-tubercular agents or drugs. Notably, the novel non-covalent DprE1 inhibitor 1,4-azaindole, which contains an indole scaffold, is currently in clinical trials to treat Mycobacterium tuberculosis .
Chemical Reactions Analysis
Indole derivatives exhibit diverse chemical reactivity. For instance, indole-based MmpL3 inhibitors have been reported to have favorable inhibitory activity . Further exploration of its reactivity and potential reactions would require detailed investigation.
Applications De Recherche Scientifique
Antiviral Activity
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate: derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structure of these compounds allows them to bind with high affinity to multiple receptors, which is crucial in developing new therapeutic agents that can combat viral infections.
Anticancer Applications
The indole scaffold is present in many synthetic drug molecules, which has led to the exploration of its derivatives for anticancer applications. The ability of these compounds to interfere with cancer cell proliferation makes them promising candidates for the development of new anticancer drugs .
Propriétés
IUPAC Name |
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELQWPGMTRNCFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)
![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)
